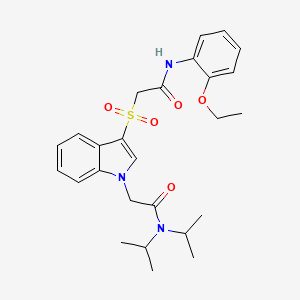

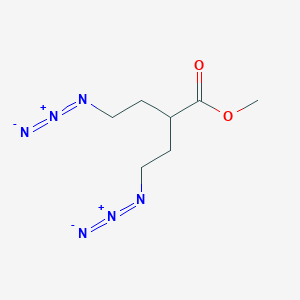

![molecular formula C5H7NO2S B2493653 2-[(2-Cyanoethyl)thio]acetic acid CAS No. 56796-10-2](/img/structure/B2493653.png)

2-[(2-Cyanoethyl)thio]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-[(2-Cyanoethyl)thio]acetic acid and related compounds involves various chemical reactions, including condensation and Michael addition. For instance, magnetically recoverable CuFe2O4 nanoparticles have been employed for the green synthesis of novel 2-(3-(dicyanomethyl)-2-oxoindolin-3-ylthio)acetic acids, showcasing a method that is both efficient and eco-friendly (Imani Shakibaei et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds related to 2-[(2-Cyanoethyl)thio]acetic acid has been determined through various spectroscopic methods, including X-ray diffraction. These studies provide insights into the compound's configuration and the spatial arrangement of its atoms, which are crucial for understanding its reactivity and properties.

Chemical Reactions and Properties

The chemical reactions of 2-[(2-Cyanoethyl)thio]acetic acid derivatives involve various transformations, including cyclization and Michael addition, leading to the formation of novel compounds with potential biological activity. For example, the reaction of thioglycolic acid with N-cyanoacetoarylsulphonylhydrazides has been explored for synthesizing novel 2-(N-acetoarylsulfonylhydrazide)-2-thiazolin-4-ones, highlighting the compound's versatility in organic synthesis (Elgemeie et al., 2002).

Wissenschaftliche Forschungsanwendungen

Crystallography and Molecular Structure

- The study of the crystal structure of compounds similar to 2-[(2-Cyanoethyl)thio]acetic acid, such as febuxostat and acetic acid, provides insights into molecular interactions like hydrogen bonding and π–π stacking, which are crucial for understanding molecular behavior and stability (Wu, Hu, Gu, & Tang, 2015).

Chemical Synthesis and Properties

- Research has been conducted on the synthesis and exploration of the physical-chemical properties of similar compounds, like esthers of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-yl)thio)acetic acids, to understand their biological activities and potential use in creating amides, hydrazides, and other structures (Salionov, 2015).

Quantum Chemical Investigation

- The quantum chemical properties of molecules similar to 2-[(2-Cyanoethyl)thio]acetic acid have been investigated to understand their electronic properties, such as highest occupied molecular orbital (HOMO) and lowest unoccupied orbital (LUMO) energy, which are essential for predicting reactivity and stability (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Flotation Separation

- A compound analogous to 2-[(2-Cyanoethyl)thio]acetic acid, acetic acid-[(hydrazinylthioxomethyl)thio]-sodium, has been studied for its use in the flotation separation of minerals, demonstrating how similar chemicals can be applied in mineral processing and separation technologies (Yin et al., 2017).

Surface Chemistry and Adsorption

- Research on thioctic acid, a molecule with similarities to 2-[(2-Cyanoethyl)thio]acetic acid, on gold surfaces has revealed important insights into self-assembled monolayers, bonding, and chemical switching, which are pivotal in nanotechnology and surface chemistry applications (Willey et al., 2004).

Polymer Chemistry

- The esterification and reduction of thiophene-3-acetic acid, a related compound, have been studied for their applications in polymer chemistry, especially in creating functionalized thiophene polymers, highlighting the potential applications of similar compounds in the field of conductive polymers and material science (Welzel, Kossmehl, Schneider, & Plieth, 1995).

Electrochemical Applications

- Research on the electrochemical paired synthesis of cyanoacetic acid, a compound related to 2-[(2-Cyanoethyl)thio]acetic acid, offers insights into novel methods of producing chemicals via electrochemical reactions, indicating potential applications in green chemistry and sustainable production processes (Batanero, Barba, Sánchez-Sánchez, & Aldaz, 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2-cyanoethylsulfanyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c6-2-1-3-9-4-5(7)8/h1,3-4H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTLXQWGBSLYBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Cyanoethyl)thio]acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

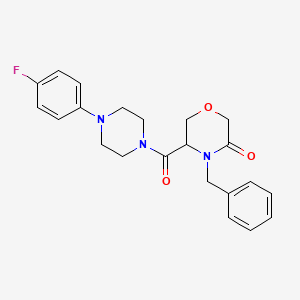

![5-Bromo-2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2493573.png)

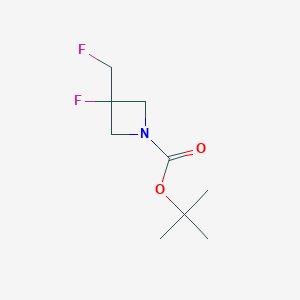

![8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493575.png)

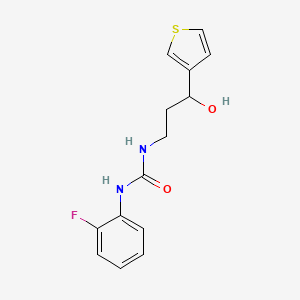

![1-[4-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2493581.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2493583.png)

![3-[(4-Chlorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2493586.png)

![7-[2-(4-Bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B2493590.png)